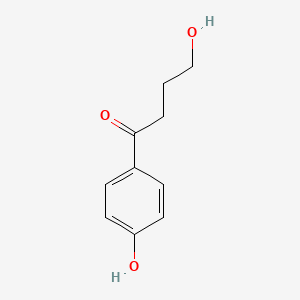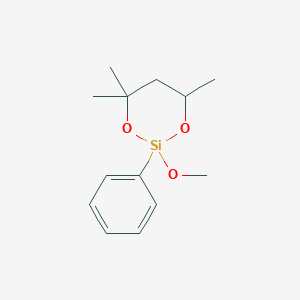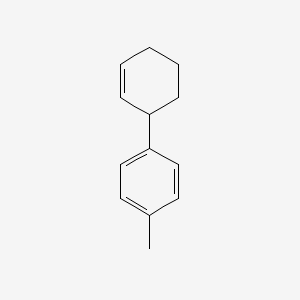
4'-Methyl-1,2,3,4-tetrahydro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16 It is a derivative of biphenyl, where one of the phenyl rings is partially hydrogenated and substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl typically involves the hydrogenation of 4’-Methyl-1,1’-biphenyl. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl can be scaled up using continuous flow reactors. The process involves the same hydrogenation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products:
Oxidation: Formation of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl-4-one.
Reduction: Formation of fully hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl.
科学研究应用
4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. For example, it may inhibit the activity of certain enzymes by acting as a competitive inhibitor, thereby affecting metabolic pathways.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core scaffold.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar in having a tetrahydro structure but differs in the arrangement of the aromatic rings.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another compound with a tetrahydro structure but with a different heterocyclic system.
Uniqueness: 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both aromatic and partially hydrogenated rings
属性
CAS 编号 |
112176-17-7 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
1-cyclohex-2-en-1-yl-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 |
InChI 键 |
AGBAFFDLDNCVGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CCCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
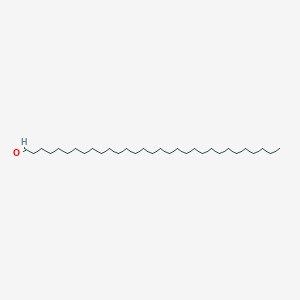
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)

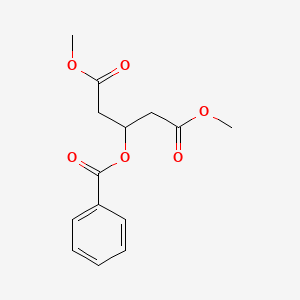
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)

![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
